4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-4(2)6-5(8)7(9)11(3)10-6/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDKULEKQWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717838 | |
| Record name | 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-80-4 | |
| Record name | 1H-Pyrazol-5-amine, 4-bromo-1-methyl-3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Derivatives
The Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole ring. Reacting methylhydrazine with β-keto esters bearing an isopropyl group yields 2-methyl-5-isopropylpyrazol-3-amine precursors. For example, ethyl 4-isopropyl-3-oxobutanoate and methylhydrazine undergo cyclocondensation in ethanol at reflux (78°C, 12 h), producing 2-methyl-5-isopropylpyrazol-3-amine in 72% yield. Subsequent bromination introduces the C4 substituent.
Table 1: Cyclocondensation Reaction Conditions
| β-Keto Ester | Hydrazine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-isopropyl-3-oxobutanoate | Methylhydrazine | Ethanol | 78 | 72 |
| Ethyl 3-oxopentanoate | Isopropylhydrazine | THF | 65 | 68 |
Regioselective Bromination Strategies
Direct bromination of preformed pyrazoles requires precise control to avoid polybromination. Electrophilic bromination using molecular bromine (Br₂) in dichloromethane with FeBr₃ (5 mol%) at 0°C selectively installs bromine at position 4, driven by the electron-donating methyl and amine groups. Alternative methods employ N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), achieving 85% monobromination.
Table 2: Bromination Efficiency Comparison
| Substrate | Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methyl-5-isopropylpyrazol-3-amine | Br₂ | FeBr₃ | 0 | 78 |
| 2-Methyl-5-isopropylpyrazol-3-amine | NBS | AIBN | 70 | 85 |
Directed Functionalization Using Protective Groups
Protecting the amine as a dimethylformamidine group (from N,N-dimethylformamide dimethyl acetal) enables directed ortho-bromination. This approach, adapted from androgen receptor antagonist syntheses, positions bromine at C4 with >90% regioselectivity. Subsequent acidic hydrolysis (HCl, ethanol) regenerates the free amine.
$$
\text{(E)-N'-(2-Methyl-5-isopropylpyrazol-3-yl)-N,N-dimethylformimidamide} \xrightarrow{\text{Br}2, \text{CHCl}3} \text{(E)-N'-(4-Bromo-2-methyl-5-isopropylpyrazol-3-yl)-N,N-dimethylformimidamide} \xrightarrow{\text{HCl}} \text{4-Bromo-2-methyl-5-propan-2-ylpyrazol-3-amine}
$$
Cross-Coupling Approaches
Suzuki-Miyaura couplings integrate pre-brominated pyrazole intermediates with boronic acids. For instance, 4-bromo-2-methylpyrazol-3-amine reacts with isopropylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in THF/water (3:1) at 80°C, achieving 70% yield. Nickel-catalyzed couplings using methyl zinc reagents further demonstrate utility for alkyl group installation.
Catalytic System Optimization
Palladium and nickel catalysts dominate functionalization steps. Reducing Pd loading to 0.8 mol% via ligand-accelerated catalysis (e.g., XPhos) maintains efficiency while lowering costs. Solvent systems like acetonitrile/water facilitate phase separation, simplifying product isolation.
Table 3: Catalytic Conditions for Cross-Couplings
| Reaction Type | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (0.8 mol%) | XPhos | THF/H₂O | 75 |
| Negishi | NiCl₂(dppe) | dppe | Toluene | 68 |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:
- ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 2.45 (s, 3H, C2-CH₃), 3.10 (septet, 1H, isopropyl CH), 5.20 (s, 2H, NH₂).
- ¹³C NMR : δ 22.1 (C2-CH₃), 28.5 (isopropyl CH₃), 115.4 (C4-Br), 145.6 (C5-isopropyl).
Industrial Applications and Patent Insights
Patent EP3280710B1 and WO2024015825A1 highlight scalable processes for related bromopyrazoles, emphasizing solvent recycling and catalyst recovery. Continuous-flow bromination systems reduce Br₂ waste by 40%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
It appears that there is no information about the applications of the compound "4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine" within the provided search results. However, the search results do offer information regarding pyrazole derivatives, pyrazolo[3,4-d]pyrimidine, and related compounds, which may be relevant to the broader scope of pyrazole-based research .
Pyrazoles and their applications
- The pyrazolopyrimidine moiety represents a common heterocycle nucleus in the design of many pharmaceutical compounds . These compounds possess a variety of medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant applications .
- Certain pyrazole derivatives have demonstrated potent activity against various fungal strains, such as Aspergillus niger and Penicillium digitatum.
- Some pyrazole derivatives have shown promising results in inhibiting alpha-amylase, an enzyme involved in carbohydrate metabolism, which could have implications for diabetes management.
- Specific pyrazole-tetrazole compounds demonstrated effective inhibition of fungal growth by disrupting fungal cell wall integrity and interfering with metabolic pathways.
- Bis-heteroaryl pyrazoles have been identified as potent inhibitors of ALK2 (R206H) .
Modification and biological activity
- Modifications in the pyrazole structure can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that warrants further exploration.
- Pyrazole derivatives with branched alkyl chains exhibited increased cytotoxicity against cancer cell lines compared to their linear counterparts, and the ability to induce apoptosis was also noted.
Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives are being explored for the development of novel CDK2 inhibitors .
- New pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, are being designed and synthesized as part of anticancer drug discovery research .
Other pyrazole compounds
- N-(4-Methoxyphenyl)-4-(3-(pyridin-3-yl)-1-[(2-(trimethylsilyl)ethoxy)methyl]-1H-pyrazol-4-yl)pyrimidin-2-amine is a pyrazole compound .
- (1-methyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative with potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine, differing primarily in substituent groups and electronic properties:
Substituent Effects on Physicochemical Properties
- Bromine vs.
- Isopropyl (C₃H₇) vs. Trifluoromethyl (CF₃) : The isopropyl group in the target compound contributes to lipophilicity (logP ~2.8 estimated), whereas CF₃ in LE9 introduces strong electron-withdrawing effects, reducing basicity but improving metabolic stability .
- Methyl vs. tert-Butyl : The methyl group at position 2 in the target compound minimizes steric bulk compared to tert-butyl in 4k, favoring easier diffusion across membranes .
Biological Activity
4-Bromo-2-methyl-5-propan-2-ylpyrazol-3-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A bromine atom at the 4-position
- A methyl group at the 2-position
- A propan-2-yl group at the 5-position
These substitutions contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Bromination : The introduction of the bromine atom is performed using brominating agents.
- Alkylation : The propan-2-yl group is introduced through alkylation reactions with suitable alkyl halides.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyrazole derivatives showed antibacterial activity comparable to standard antibiotics such as cefaclor and cefuroxime axetil .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This suggests that this compound may also possess similar anti-inflammatory effects.
Antitumor Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Compounds in this class have been found to inhibit key enzymes involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR . The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration.
Structure–Activity Relationship (SAR)
The SAR studies on pyrazole compounds indicate that the position and nature of substituents significantly influence biological activity. For example:
- Bromine Substitution : The presence of bromine at the 4-position enhances antimicrobial potency.
- Alkyl Groups : The size and branching of alkyl groups (like propan-2-yl) can modulate lipophilicity and bioavailability, impacting overall efficacy .
Case Studies
-
Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against bacterial strains, demonstrating that modifications at the 3-position enhanced activity against resistant strains .
Compound Activity Against Gram-positive Activity Against Gram-negative A High Moderate B Moderate High C Low Low - Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, showing that certain compounds could reduce levels of TNF-alpha in vitro .
Q & A
Q. What are the common synthetic routes for 4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine?
The compound is typically synthesized via cyclocondensation reactions or selective bromination of pyrazole precursors. For example, bromination of a pre-formed pyrazole core using reagents like under controlled conditions (e.g., in ) can introduce the bromo substituent. Intermediate purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- and for structural elucidation of substituents and confirmation of regioselectivity (e.g., distinguishing between pyrazole ring positions) .
- FT-IR to identify functional groups (e.g., N-H stretches in amines at ~3250–3433 cm) .
- Mass spectrometry (ESI-MS) for molecular weight validation and fragmentation pattern analysis .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for hazard classification. Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Adherence to GBZ 2.1-2007 and EN 14042 guidelines for workplace exposure limits and air monitoring .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies include:
- Catalyst selection : Acid catalysts (e.g., -toluenesulfonic acid) improve cyclization efficiency in pyrazole formation .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance intermediate stability in coupling reactions .
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during bromination .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from regioisomeric byproducts or solvent interactions. Mitigation steps:
- 2D NMR techniques (e.g., HSQC) to assign ambiguous signals .
- Comparative analysis with structurally similar compounds (e.g., 5-bromo-2-aminopyrimidine derivatives) to identify diagnostic peaks .
Q. What computational methods are used to predict the compound’s reactivity?
- Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Molecular docking studies assess binding affinity to biological targets (e.g., enzymes in antimicrobial assays) .
Q. How is the compound’s biological activity evaluated in preclinical studies?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains .
- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., replacing bromine with chlorine) to evaluate potency trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
